Rel-(1R,5S,6r)-bicyclo[3.1.0]hexane-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(1R,5S,6r)-bicyclo[3.1.0]hexane-6-carbaldehyde is a bicyclic compound characterized by a unique structural framework. This compound is notable for its rigid bicyclo[3.1.0]hexane core, which imparts distinct chemical and physical properties. The presence of an aldehyde functional group at the 6-position further enhances its reactivity, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,5S,6r)-bicyclo[3.1.0]hexane-6-carbaldehyde typically involves the formation of the bicyclic core followed by the introduction of the aldehyde group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diene with a dienophile in the presence of a catalyst can yield the bicyclic structure. Subsequent oxidation of the resulting compound introduces the aldehyde functionality.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(1R,5S,6r)-bicyclo[3.1.0]hexane-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Rel-(1R,5S,6r)-bicyclo[3.1.0]hexane-6-carbaldehyde finds applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Rel-(1R,5S,6r)-bicyclo[3.1.0]hexane-6-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This reactivity is harnessed in various applications, including the development of enzyme inhibitors or as a reactive intermediate in synthetic pathways.
Vergleich Mit ähnlichen Verbindungen
Rel-(1R,5S,6r)-bicyclo[3.1.0]hexane-6-carbaldehyde can be compared with other bicyclic compounds such as:
Rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid: Similar bicyclic core but with a carboxylic acid group instead of an aldehyde.
Rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-methanol: Similar structure with an alcohol group.
Rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-amine: Contains an amine group.
The uniqueness of Rel-(1R,5S,6r)-bicyclo[31
Eigenschaften
CAS-Nummer |
4729-39-9 |
---|---|
Molekularformel |
C7H10O |
Molekulargewicht |
110.15 g/mol |
IUPAC-Name |
(1R,5S)-bicyclo[3.1.0]hexane-6-carbaldehyde |
InChI |
InChI=1S/C7H10O/c8-4-7-5-2-1-3-6(5)7/h4-7H,1-3H2/t5-,6+,7? |
InChI-Schlüssel |
RKDTXYVPCLFNJD-MEKDEQNOSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@H](C1)C2C=O |
Kanonische SMILES |
C1CC2C(C1)C2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.